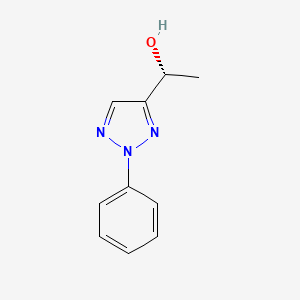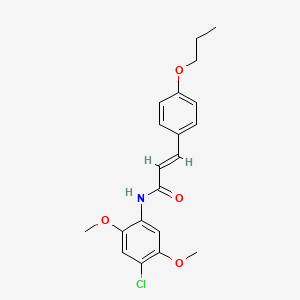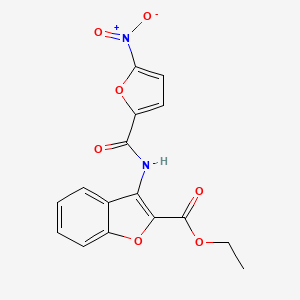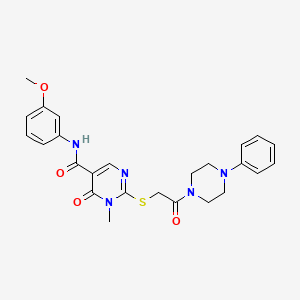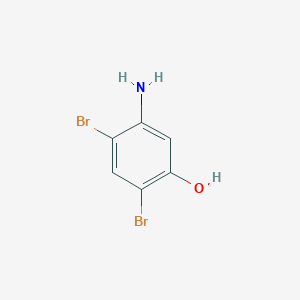
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, also known as CF3, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, this compound has been found to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In agriculture, this compound has been found to have herbicidal properties and can be used as a pesticide to control weeds. This compound has also been found to have potential applications in the development of new materials, such as polymers and coatings.
実験室実験の利点と制限
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has several advantages for use in lab experiments. It is easy to synthesize using various methods and has high yields and purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is a toxic compound and should be handled with care. This compound is also expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate. In medicine, further studies are needed to determine the efficacy and safety of this compound as a treatment for inflammatory diseases and cancer. In agriculture, further studies are needed to determine the effectiveness and environmental impact of this compound as a pesticide. In material science, further studies are needed to determine the potential applications of this compound in the development of new materials, such as polymers and coatings. Overall, this compound is a promising compound that has potential applications in various fields of scientific research.
合成法
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Sonogashira reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Suzuki reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize this compound with high yields and purity.
科学的研究の応用
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. In agriculture, this compound has been found to have herbicidal properties and can be used as a pesticide. In material science, this compound has been found to have potential applications in the development of new materials, such as polymers and coatings.
特性
IUPAC Name |
methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRVPULGVALNH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

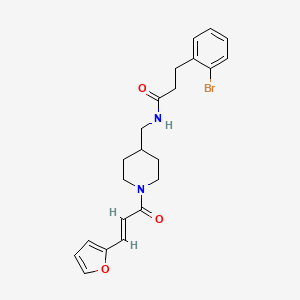
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)
![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
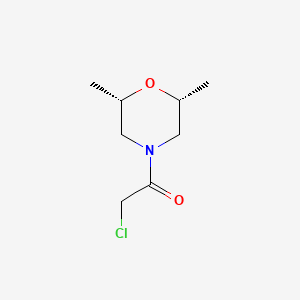
![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
![3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2790011.png)
